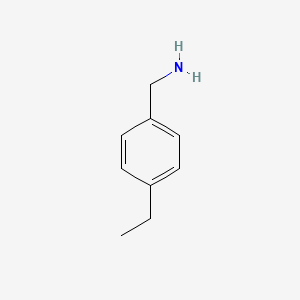4-Ethylbenzylamine
CAS No.: 7441-43-2
Cat. No.: VC3729999
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7441-43-2 |
|---|---|
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | (4-ethylphenyl)methanamine |
| Standard InChI | InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7,10H2,1H3 |
| Standard InChI Key | DGAGEFUEKIORSQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)CN |
| Canonical SMILES | CCC1=CC=C(C=C1)CN |
Introduction
4-Ethylbenzylamine, also known as (4-ethylphenyl)methanamine, is a chemical compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol . It is a derivative of benzylamine, where an ethyl group is attached to the benzene ring at the fourth position. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential reactivity.
Synthesis and Applications
While specific synthesis methods for 4-ethylbenzylamine are not detailed in the available literature, it can be inferred that its synthesis would involve typical organic chemistry reactions, such as the reduction of 4-ethylbenzaldehyde or the alkylation of benzylamine. The compound's applications might include use as an intermediate in pharmaceutical synthesis or as a reagent in organic chemistry reactions.
Safety and Hazards
4-Ethylbenzylamine is classified as a hazardous substance due to its potential to cause severe skin burns and eye damage. It falls under the GHS classification for skin corrosion, category 1B . Handling requires protective equipment, including gloves, protective clothing, and eye protection. In case of exposure, immediate medical attention is recommended.
| Hazard Statement | Precautionary Statement |
|---|---|
| H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |
| P264: Wash thoroughly after handling. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection/hearing protection/... |
Spectroscopic and Conformational Studies
Research on benzylamine derivatives, including 4-ethylbenzylamine, has focused on their conformational properties. Studies using mass-resolved excitation spectra have shown that these compounds can exhibit specific conformations, with torsional angles influencing their spectral patterns . The general torsion angle (C-C-C) is often near 90 degrees, indicating a perpendicular arrangement of the amino group relative to the benzene ring plane.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume